3-(5-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Description
3-(5-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H11BrN4O4S2 and its molecular weight is 443.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures incorporating elements such as thiophene, oxadiazole, and azetidinone moieties have been synthesized and characterized extensively due to their potential in various biomedical applications. A study by Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were characterized using spectroscopic techniques and tested for antimicrobial activities (Shah et al., 2014). Similarly, Dodiya et al. (2012) developed quinoline-oxadiazole–based azetidinone derivatives, demonstrating their synthesis, characterization, and antimicrobial evaluation against various bacterial strains (Dodiya et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of compounds related to the query chemical have been a significant focus of research. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the potential of these compounds in treating infections (Bayrak et al., 2009). Another study by Desai and Dodiya (2014) synthesized and characterized quinoline nucleus containing oxadiazole and azetidinone derivatives for their antibacterial and antifungal activities, showcasing significant correlations in their effectiveness against various microbial strains (Desai & Dodiya, 2014).
Anticancer Potential
The anticancer potential of compounds with structural features similar to the query compound has been explored. Redda and Gangapuram (2007) investigated substituted oxadiazolyl tetrahydropyridines as anticancer agents, reporting on their synthesis and evaluation against breast cancer cell lines, indicating moderate cytotoxicity and potential as cancer treatment agents (Redda & Gangapuram, 2007).
Enzyme Inhibition for Alzheimer’s Disease
Compounds bearing structural similarities to the query compound have also been evaluated for their potential in treating neurological conditions such as Alzheimer's disease. Rehman et al. (2018) synthesized a series of N-substituted derivatives of oxadiazole sulfanyl propanamide to explore new drug candidates for Alzheimer's, focusing on enzyme inhibition activity and evaluating their potential through hemolytic activity tests (Rehman et al., 2018).
Properties
IUPAC Name |
3-[5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4S2/c15-10-3-4-11(24-10)25(21,22)19-6-8(7-19)14-17-12(18-23-14)9-2-1-5-16-13(9)20/h1-5,8H,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAPCQRGSXHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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